Home > Products > Screening Compounds P35534 > 2,4-dimethyl-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide
2,4-dimethyl-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide -

2,4-dimethyl-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide

Catalog Number: EVT-4238879
CAS Number:
Molecular Formula: C23H22N2O2
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-N-[5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide (PHA739358, Danusertib) []

  • Compound Description: PHA739358 (Danusertib) is an antitumor agent. Its synthesis, utilizing glycine as a starting material, is described in a patent focusing on providing a more efficient and cost-effective production method. []
  • Relevance: Although structurally distinct from 2,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide, PHA739358 shares the presence of a benzamide moiety and a substituted phenyl ring. Both compounds are also investigated for their pharmaceutical applications, indicating a potential research interest in related structural classes. []

2. 4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1) []

  • Compound Description: TMI-1 is a dual inhibitor of TNF-α converting enzyme (TACE) and matrix metalloproteases (MMPs). It displays potent anti-inflammatory activity in vitro and in vivo, particularly in models of rheumatoid arthritis. []

3. N-(4-[2,4-Dimethyl-phenyl]-thiazol-2-yl)-benzamide (INH1) []

  • Compound Description: INH1 is a small molecule inhibitor that disrupts the Hec1/Nek2 protein-protein interaction by binding to Hec1. This disruption leads to mitotic defects and cell death in cancer cells, suggesting potential as an anticancer agent. []
  • Relevance: INH1 exhibits structural similarities to 2,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide, notably the presence of a benzamide core. Both compounds highlight the exploration of benzamide derivatives as scaffolds for developing small molecule inhibitors, although targeting different pathways. []

4. 4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) []

  • Compound Description: VNO is an oxidative impurity of Venetoclax, a Bcl-2 inhibitor used in treating certain blood cancers. []
  • Relevance: While structurally more complex than 2,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide, VNO shares the presence of a substituted phenyl ring and a piperazine moiety. This overlap highlights the potential for structural diversity within drug development based on similar core structures. []

5. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA) []

  • Compound Description: VHA is another oxidative impurity of Venetoclax, formed through a Meisenheimer rearrangement of VNO. It underscores the importance of understanding degradation pathways during drug development. []

Properties

Product Name

2,4-dimethyl-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide

IUPAC Name

2,4-dimethyl-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C23H22N2O2/c1-16-8-13-21(17(2)14-16)23(27)25-20-11-9-19(10-12-20)24-22(26)15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

KYCIXKYSNAQLPH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.